REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]1[CH:19]=[CH:18][C:12]([CH:13]([OH:17])[C:14]([OH:16])=[O:15])=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:20]1([C@@H:26]([NH2:28])[CH3:27])[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>CO.C(OCC)(=O)C>[C:20]1([C@@H:26]([NH2:28])[CH3:27])[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1.[CH2:1]([O:8][C:9]1[CH:19]=[CH:18][C:12]([C@H:13]([OH:17])[C:14]([OH:16])=[O:15])=[CH:11][CH:10]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
40.8 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC=C(C(C(=O)O)O)C=C1
|
Name
|
|
Quantity
|
405 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
20.4 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[C@H](C)N
|
Name
|
|
Quantity
|
405 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to stand at room temperature
|
Type
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CUSTOM
|
Details
|
the resulting precipitates (37.9 g)
|
Type
|
CUSTOM
|
Details
|
were obtained
|
Type
|
CUSTOM
|
Details
|
Recrystallization of the
|
Type
|
CUSTOM
|
Details
|
precipitates from methanol (926 ml)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)[C@H](C)N
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC=C([C@@H](C(=O)O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |